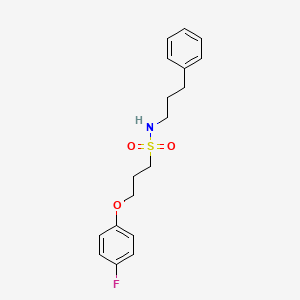

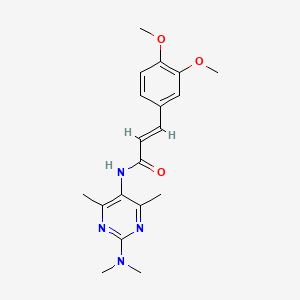

![molecular formula C16H15Cl2N3O2S B2518469 1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea CAS No. 1023497-28-0](/img/structure/B2518469.png)

1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea" is a thiourea derivative, which is a class of compounds known for their versatility in various chemical applications. Thiourea derivatives are often used as intermediates in organic synthesis, as well as in the formation of complexes with metals. They have also been studied for their potential biological activities, such as anti-inflammatory and analgesic properties .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . Similarly, the synthesis of 1-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiourea was carried out through the condensation of 2-amino pyrimidin with p-chlorophenyl isothiocyanate . These methods demonstrate the general approach to synthesizing thiourea derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction data. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined to crystallize in the monoclinic space group with specific unit cell dimensions, and the presence of strong intramolecular hydrogen bonds was noted . These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, forming complexes with metals or undergoing transformations to yield pharmacologically active structures. For example, the new 1-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiourea was used to prepare complexes with Co(II), Ni(II), and Cu(II), which were characterized by spectroscopic methods and magnetic measurements . Additionally, the synthesis of acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles demonstrates the reactivity of thiourea derivatives in forming new compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and conductance, are characterized using various analytical techniques. For example, the solubility of amino acid derivatives in CDCl3 and their interaction with chiral auxiliaries were studied using NMR spectroscopy to achieve enantiodiscrimination . The melting points and conductance of thiourea complexes provide insights into their stability and potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Environmental Science and Agriculture

Herbicide Efficacy and Environmental Impact : Research on 2,4-D, a chlorophenoxy herbicide, sheds light on its widespread use in agriculture for pest control and its direct and indirect pathways into natural environments. Studies emphasize the importance of understanding the toxicological impact of such compounds on non-target species, particularly aquatic organisms, and highlight the need for future research focusing on molecular biology, human exposure assessments, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020) Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review.

Wastewater Treatment from Pesticide Production : The pesticide industry's wastewater, which may contain compounds like 2,4-D, presents challenges due to its high toxicity. Biological processes and granular activated carbon are identified as effective treatments for reducing these contaminants, emphasizing the need for experimental evaluation to design efficient treatment systems (Goodwin, Carra, Campo, & Soares, 2018) Treatment options for reclaiming wastewater produced by the pesticide industry.

Chemistry and Biochemistry

- Chemical and Coordination Properties : Thiourea derivatives have seen extensive applications as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding and coordination properties. The versatility of these compounds, including potential biological applications, underscores the interdisciplinary approach combining structural properties with biological functions (Saeed, Flörke, & Erben, 2014) A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas.

Toxicology

- Toxicity and Environmental Fate : The environmental and toxicological impacts of chlorophenoxy herbicides like 2,4-D are well-documented. These studies highlight the compound's presence in various environmental compartments and its effects on non-target organisms. The research calls for a deeper exploration of its fate, bioaccumulation, and the impact of continuous low-level exposure to better inform regulatory policies and protect public health (Islam et al., 2017) Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.

Wirkmechanismus

Thioureas

are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been the subject of extensive study in coordination chemistry , and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .

Mode of Action

The mode of action of thioureas typically involves the inhibition of these enzymes, which can lead to various downstream effects .

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For example, the inhibition of α-amylase and α-glucosidase can affect carbohydrate metabolism, while the inhibition of AChE and BuChE can affect neurotransmission .

Result of Action

The inhibition of the aforementioned enzymes by thioureas can lead to various molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2S/c1-10-5-7-11(8-6-10)19-16(24)21-20-14(22)9-23-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRXSEBRSXKUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

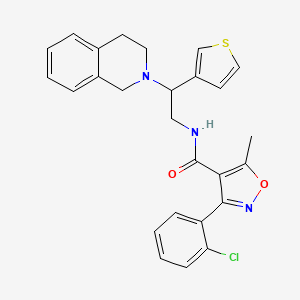

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)

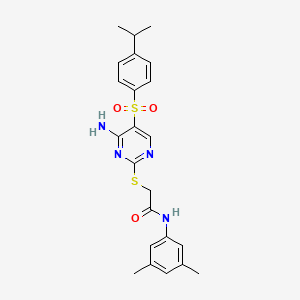

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

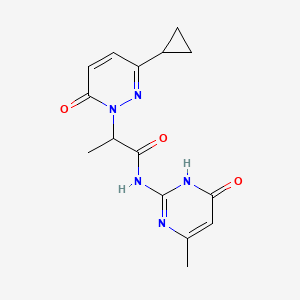

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)